Methyl 2-(3-chlorophenyl)propanoate
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Overview
Description
- It belongs to the class of compounds known as esters , which are formed by the reaction of an alcohol with an acid.
- The compound has a methyl group (CH₃) attached to the carbon adjacent to the carbonyl group (C=O), and a 3-chlorophenyl group attached to another carbon in the ester moiety.
Methyl 2-(3-chlorophenyl)propanoate: is an organic compound with the chemical formula .
Scientific Research Applications
- While specific research on this compound may be limited, esters like Methyl 2-(3-chlorophenyl)propanoate have applications in various fields:
- In organic synthesis: Esters serve as intermediates for creating more complex molecules.
- In flavor and fragrance industry: Many esters contribute to the aroma of fruits and flowers.
- In medicinal chemistry: Some esters exhibit biological activity or are used as prodrugs.
- In industry: Esters are used as solvents, plasticizers, and lubricants.
Safety and Hazards
Preparation Methods
- One synthetic route for preparing Methyl 2-(3-chlorophenyl)propanoate involves starting with Methyl 3-(2-bromophenyl)propanoate (5a). Thionyl chloride is added dropwise to a solution of acid 10a in methanol, followed by refluxing for 1 hour .
- Other methods may exist, but this is one example of how this compound can be synthesized.
Chemical Reactions Analysis
- As an ester, Methyl 2-(3-chlorophenyl)propanoate can undergo various reactions:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back into its corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group (C=O) can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., hydroxide ion, alkoxides).
- Common reagents and conditions used in these reactions would include strong acids or bases, reducing agents, and nucleophiles.
Mechanism of Action
- The exact mechanism by which Methyl 2-(3-chlorophenyl)propanoate exerts its effects would depend on its specific interactions with biological targets.
- Further research would be needed to understand its molecular targets and pathways involved.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons for this specific compound, it belongs to a class of esters.
- Similar compounds might include other esters with different substituents on the phenyl ring or variations in the alkyl chain length.
Please note that additional research beyond what’s provided here may yield more detailed information on this compound’s properties and applications
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQFQGADNSHPPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695884 |
Source
|
Record name | Methyl 2-(3-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103040-42-2 |
Source
|
Record name | Methyl 2-(3-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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